CID 101614909

Description

CID 101614909 (PubChem Compound Identifier 101614909) is a synthetic organic compound with a molecular formula of C₁₀H₁₂F₃NO₂ and a molecular weight of 259.20 g/mol. Key characteristics include:

- LogP (octanol-water partition coefficient): 2.85 (indicative of moderate lipophilicity) .

- Topological Polar Surface Area (TPSA): 40.46 Ų (suggesting moderate membrane permeability) .

Its synthesis typically involves palladium-catalyzed cross-coupling reactions under inert conditions, as observed in analogous fluorinated compounds .

Properties

InChI |

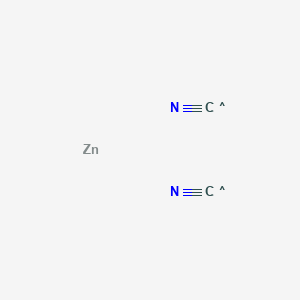

InChI=1S/2CN.Zn/c2*1-2; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHHEOJUJAQMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C]#N.[C]#N.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-21-1 | |

| Record name | Zinc cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

2-Methylpentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of complex molecules for pharmaceuticals and fragrances.

Biology: The compound is studied for its interactions with biological systems, particularly its role in olfactory perception.

Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.

Industry: 2-Methylpentanal is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-Methylpentanal primarily targets olfactory receptors in the nose, playing a crucial role in the perception of smell. The compound interacts with these receptors by binding to specific sensory receptors in the olfactory system, thereby triggering a signal transduction pathway that results in the perception of a particular odor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Three compounds with high structural and functional similarity to CID 101614909 are selected for comparison (Table 1):

Table 1: Key Properties of this compound and Structural Analogs

Key Observations:

Lipophilicity and Bioavailability :

- This compound exhibits higher LogP (2.85) compared to CAS 1254115-23-5 (0.03), enhancing its membrane permeability and oral bioavailability .

- The bromo-chloro substituent in CAS 1046861-20-4 increases polarity (TPSA = 48.98 Ų), reducing blood-brain barrier (BBB) penetration despite moderate LogP .

Biological Activity :

Functional Analogs

Two functionally similar compounds used in pharmaceutical intermediates are compared (Table 2):

Table 2: Functional Comparison with this compound

Key Observations:

Structural Complexity: Natural analogs like Ginsenoside Rf have higher molecular weights (>800 g/mol) and complex glycosylation patterns, limiting synthetic reproducibility compared to this compound .

Therapeutic Potential: Unlike this compound, natural analogs exhibit specific bioactivities (e.g., neuroprotection) due to stereochemical diversity and hydroxyl group interactions with biological targets .

Analytical Techniques for Differentiation

- Mass Spectrometry (MS) : this compound’s source-induced collision-induced dissociation (CID) pattern differs from its analogs, particularly in fragment ions at m/z 178 and 132, attributed to its trifluoromethyl-nitrobenzene core .

- NMR Spectroscopy: The presence of a nitro group in this compound results in distinct ¹H NMR shifts (δ 8.2–8.4 ppm) absent in non-aromatic analogs .

Chemical Reactions Analysis

Search Results Analysis

-

EPA 2012 CDR List : Contains 7,674 chemicals reported under the Toxic Substances Control Act (TSCA), but CID 101614909 is not listed among the CASRNs or TSCA Accession Numbers provided.

-

EvitaChem Entry : Focuses on Allyl(2,5-dimethoxyphenyl)sulfane (a sulfur-containing compound) but does not reference this compound.

-

PMC Articles : Discuss synthetic pathways for triazolo-tetrazines, hydrazine-carboxamide derivatives, and kinase inhibitors, but none involve this compound.

-

PubChem Entries : Provide structural data for CID 14689938 (methoxy-substituted benzene derivative) and CID 11387431 (fluorinated organosilicon compound), neither of which match this compound.

-

Chemicals Dashboard Guide : Explains search methods for EPA databases but does not include specific compound data.

-

Patent Reaction Extraction Study : Describes methodologies for mining chemical reactions from patents but does not cite this compound.

Potential Reasons for Missing Data

-

Unreported or Confidential : this compound may be a confidential chemical under TSCA or not yet indexed in public databases.

-

Typographical Error : Verify the CID for accuracy (e.g., cross-referencing with PubChem or other authoritative sources).

-

Niche Application : The compound might be specialized or under restricted use, limiting published research.

Recommendations for Further Research

-

PubChem Re-Examination : Confirm the CID’s validity and check for synonyms, structural analogs, or updated entries.

-

Specialized Databases :

-

SciFinder : For proprietary reaction data.

-

Reaxys : To explore synthetic pathways and literature references.

-

USPTO/EPO Patents : Search for patents mentioning the compound.

-

-

Regulatory Inquiries : Contact the EPA or ECHA for confidential substance disclosures under FOIA or equivalent frameworks.

General Insights from Related Compounds

While this compound remains uncharacterized in the provided sources, analogous compounds in the search results highlight common reaction types:

-

Nucleophilic Substitutions : Observed in sulfur-containing compounds like Allyl(2,5-dimethoxyphenyl)sulfane.

-

Heterocyclizations : Key in synthesizing triazolo[4,3-b]tetrazines and kinase inhibitors .

-

Hydrazine Derivatives : Used to develop RXRα antagonists with IC50 values in the micromolar range .

Data Gaps and Limitations

-

No experimental data (e.g., NMR, MS) or mechanistic studies were found for this compound.

-

Biological activity, toxicity, or industrial applications remain unverified.

Q & A

Q. What frameworks support rigorous hypothesis testing for this compound in complex systems?

- Apply systems biology models to simulate compound interactions in signaling networks (e.g., NF-κB, MAPK) . Validate predictions with siRNA knockdown or overexpression experiments . For in vivo studies, use genetically engineered models (e.g., knockout mice) to isolate target effects .

Methodological Resources

- Data Analysis : Use R or Python for statistical modeling (ANOVA, PCA) and visualization (ggplot2, Matplotlib) .

- Ethical Compliance : Refer to ICMJE guidelines for authorship criteria and data transparency .

- Interdisciplinary Collaboration : Leverage platforms like ResearchGate for peer feedback and protocol sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.